molecular formula C11H9BrO4 B1417263 Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate CAS No. 1035235-10-9

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Cat. No. B1417263
CAS RN: 1035235-10-9
M. Wt: 285.09 g/mol
InChI Key: VKMVKAZSQQFHRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate” were not found, similar compounds often involve reactions such as bromination, esterification, and methylation . Protodeboronation of alkyl boronic esters has also been reported .

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate has been studied for its role as an inhibitor of glycolic acid oxidase. Compounds like 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2, 4-dioxobutanoic acid, which is closely related to this compound, show potent in vitro inhibitory action against this enzyme, essential in various metabolic processes (Williams et al., 1983).

Synthesis of Nitrogenous Heterocycles

This compound is utilized in the synthesis of nitrogenous heterocycles. For instance, it has been used in reactions with other reagents to produce various compounds with potential antimicrobial activities (Siddiqui, 2013).

Formation of Supramolecular Structures

This compound can participate in reactions leading to the formation of supramolecular structures. These structures, capable of including large organic and bioorganic molecules, are significant in materials science and molecular engineering (Sheverdov et al., 2017).

Antimicrobial and Analgesic Activities

Compounds synthesized from this compound have shown antimicrobial, analgesic, and antipyretic properties. Their structure-activity relationships offer insights into developing new pharmaceuticals (Mar'yasov et al., 2016).

Combinatorial Chemistry Applications

This compound is also integral in combinatorial chemistry for synthesizing libraries of derivatives with potential pharmaceutical applications. Its versatility in reactions offers a practical strategy for constructing diverse molecular structures (Vydzhak et al., 2020).

Mechanism of Action

properties

IUPAC Name

methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMVKAZSQQFHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655429
Record name Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035235-10-9
Record name Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (120 mg, 0.0051 mol) was added slowly to MeOH (2.5 mL, 0.062 mol) at −5° C. To this solution were added dimethyl oxalate (500 mg, 0.0042 mol) and 1-(2-bromophenyl)ethanone (840 mg, 0.0042 mol) in Et2O (5 mL). The reaction mixture was allowed to stir for 12 h and then concentrated and partitioned between Et2O and water. The aqueous solution was separated and cooled in an ice bath. AcOH was added followed by 1N HCl until the solution was acidic. The mixture was extracted with Et2O, and organic solution was dried over Na2SO4, filtered and concentrated to afford methyl 4-(2-bromophenyl)-2,4-dioxobutanoate (1.08 g, 89%) which was used without purification in the next step. LCMS: (FA) ES+ 287.0
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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